![molecular formula C11H13ClN2O2 B13283609 4-Chloro-2-cyclohexylpyrimidine-5-carboxylic acid](/img/structure/B13283609.png)
4-Chloro-2-cyclohexylpyrimidine-5-carboxylic acid
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Overview
Description
4-Chloro-2-cyclohexylpyrimidine-5-carboxylic acid is a heterocyclic compound with a pyrimidine ring substituted with a chloro group at the 4-position, a cyclohexyl group at the 2-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-cyclohexylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclohexyl-4,6-dichloropyrimidine with a suitable carboxylating agent under basic conditions to introduce the carboxylic acid group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-cyclohexylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed: The major products formed depend on the specific reaction and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-2-cyclohexylpyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclohexylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The chloro and cyclohexyl groups may contribute to its binding affinity and specificity towards certain enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
- 4-Chloro-5-p-tolylimidazole-2-carboxylic acid
- 2-Cyclohexyl-4,6-dichloropyrimidine
- 4-Chloro-2-phenylpyrimidine-5-carboxylic acid
Comparison: 4-Chloro-2-cyclohexylpyrimidine-5-carboxylic acid is unique due to the presence of both the cyclohexyl and carboxylic acid groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Biological Activity
4-Chloro-2-cyclohexylpyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anti-inflammatory and analgesic properties. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a chloro group at the 4-position and a cyclohexyl group at the 2-position, along with a carboxylic acid functional group at the 5-position. Its molecular formula is C11H14ClN2O2, with a molecular weight of approximately 240.68 g/mol. The unique structure contributes to its potential biological activities and reactivity in various chemical processes.
Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits notable anti-inflammatory and analgesic effects. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are critical in the inflammatory process. The presence of the chloro and cyclohexyl groups enhances these activities through structure-activity relationship studies.
Antidiabetic Potential
The compound's reactivity may also position it as a candidate for antidiabetic applications. Pyrimidine derivatives have been explored for their ability to modulate glucose metabolism and improve insulin sensitivity, although specific studies on this compound are still needed.
The mechanism of action for this compound involves interactions with various biological targets. Preliminary studies suggest that it may effectively inhibit COX enzymes, thereby reducing inflammation and pain. Further investigations into its binding affinities with cellular receptors could elucidate additional mechanisms of action .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step synthetic pathways that optimize yield and purity. Key synthetic routes include:
- Starting Materials : Utilization of readily available pyrimidine precursors.
- Chlorination : Introduction of the chloro group through electrophilic substitution.
- Cyclization : Formation of the cyclohexyl ring via nucleophilic attack on suitable electrophiles.
These methods have been refined to minimize environmental impact while maximizing biological activity .
Cytotoxicity Studies
Recent cytotoxicity evaluations demonstrate varying degrees of cell death induced by related compounds in cancer cell lines. For example, one study assessed several pyrimidine analogs against HepG2 cancer cells, revealing that some compounds exhibited significant cytotoxicity compared to standard treatments like Sorafenib. Such findings highlight the potential for further development of this compound as an anticancer agent .
Compound | IC50 (µg/mL) | Cell Line | Percentage Cell Death (%) |
---|---|---|---|
4b | 21.12 | HepG2 | 79.33 after 72 h |
Sorafenib | 28.12 | HepG2 | 71.83 after 72 h |
Properties
Molecular Formula |
C11H13ClN2O2 |
---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
4-chloro-2-cyclohexylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-8(11(15)16)6-13-10(14-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,15,16) |
InChI Key |
UEGXBSKDUNLTDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(C(=N2)Cl)C(=O)O |
Origin of Product |
United States |
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